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Compound of Interest

Compound Name: Trifluoromethyl-tubercidin

Cat. No.: B11932483

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway for
trifluoromethyl-tubercidin (TFMT), a potent antiviral agent, and its derivatives.
Trifluoromethyl-tubercidin, a derivative of the natural product tubercidin (7-deazaadenosine),
has demonstrated significant activity as an inhibitor of 2'-O-ribose methyltransferase 1 (MTrl),
thereby interfering with the replication of influenza A and B viruses.[1][2][3] The introduction of a
trifluoromethyl group to the 7-deazapurine core can enhance the molecule's biological activity,
metabolic stability, and lipophilicity, making it a compound of interest for antiviral drug
development.[4]

Core Synthesis Pathway of Trifluoromethyl-
tubercidin

The synthesis of trifluoromethyl-tubercidin, chemically known as 7-trifluoromethyl-7-
deazaadenosine, involves a multi-step process starting from commercially available 6-chloro-7-
deazapurine. The key steps include iodination of the nucleobase, glycosylation with a protected
ribose sugar, a crucial aromatic trifluoromethylation, and final amination to yield the target
compound.

A key synthetic route has been reported involving the following general steps:
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« lodination of the Nucleobase: The synthesis begins with the iodination of 6-chloro-7-
deazapurine at the 7-position. This is typically achieved using N-iodosuccinimide (NIS) in a
solvent such as DMF.[5]

o Glycosylation: The resulting 6-chloro-7-iodo-7-deazapurine is then glycosylated with a
protected ribose derivative, such as 1-O-acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose. This
reaction is a Vorbruiggen glycosylation, which is a standard method for forming the N-
glycosidic bond in nucleoside synthesis, often catalyzed by a Lewis acid like trimethylsilyl
trifluoromethanesulfonate (TMSOTY).[5]

o Aromatic Trifluoromethylation: The key step is the introduction of the trifluoromethyl group at
the 7-position of the deazapurine ring. This is accomplished through a copper-catalyzed
trifluoromethylation reaction. The iodinated nucleoside is treated with a trifluoromethylating
agent, such as methyl fluorosulfonyldifluoroacetate (MFSDA), in the presence of copper(l)
iodide (Cul).[5][6]

e Amination: The final step to obtain trifluoromethyl-tubercidin is the conversion of the 6-
chloro group to an amino group. This is achieved by treating the trifluoromethylated
nucleoside with a saturated solution of ammonia in methanol.[5]

Logical Flow of Trifluoromethyl-tubercidin Synthesis

Starting Materials Core Synthesis Steps Final Product

Protected Ribose, MFSDA, Cul,
6-chloro-7-deazapurine lodination TMSOT, CHCN Glycosylation DMFE/HMPA Trifluoromethylation NHS/MeOH Amination Trifluoromethyl-tubercidin

Click to download full resolution via product page

Caption: General synthesis pathway for Trifluoromethyl-tubercidin.
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Experimental Protocols

The following are detailed experimental protocols for the key steps in the synthesis of
trifluoromethyl-tubercidin and its analogs, based on reported literature.[5]

Synthesis of 6-chloro-7-iodo-7-deazapurine (Compound
8)

To a solution of 6-chloro-7-deazapurine (1.0 g, 6.51 mmol) in 20 mL of anhydrous DMF, N-
iodosuccinimide (1.60 g, 7.16 mmol) is added. The reaction mixture is stirred for 2 hours at
room temperature. The solvent is then removed under vacuum, and the residue is purified by
silica gel column chromatography (hexanes:EtOAc = 1:1 to 3:1 v/v) to yield the product.[5]

Glycosylation: Synthesis of (2R,3R,4R,5R)-2-
((Benzoyloxy)methyl)-5-(4-chloro-5-iodo-7H-pyrrolo[2,3-
d]pyrimidin-7-yl)tetrahydrofuran-3,4-diyl dibenzoate
(Compound 10a)

To a solution of 6-chloro-7-iodo-7-deazapurine (0.55 g, 1.96 mmol) in 10 mL of anhydrous
acetonitrile (CH3CN), N,O-bis(trimethylsilyl)acetamide (0.50 g, 2.45 mmol) is added at room
temperature under a nitrogen atmosphere. After 30 minutes, a solution of 1-O-acetyl-2,3,5-tri-
O-benzoyl-ribose (0.90 g, 1.79 mmol) in 10 mL of anhydrous CH3CN and TMSOTf (0.56 g,
2.45 mmol) is added to the reaction mixture at 0 °C. The reaction mixture is then heated to 80
°C over 1 hour and stirred for 12 hours at this temperature.[5]

Aromatic Trifluoromethylation: Synthesis of
(2R,3R,4R,5R)-2-((Benzoyloxy)methyl)-5-(4-chloro-5-
(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidin-7-
yl)tetrahydrofuran-3,4-diyl dibenzoate

To a solution of the iodinated nucleoside (e.g., Compound 10a) in anhydrous DMF and
hexamethylphosphoramide (HMPA), methyl fluorosulfonyldifluoroacetate (MFSDA) and Cul are
added under an argon atmosphere. The reaction mixture is stirred for 12 hours at 70 °C. After
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cooling to room temperature, the reaction is quenched with a saturated solution of NH4Cl and
extracted with a mixture of hexanes and EtOAc.[5]

Amination and Deprotection: Synthesis of 7-
trifluoromethyl-7-deazaadenosine

The protected 6-chloro-7-trifluoromethyl nucleoside is treated with a saturated solution of
ammonia in methanol. This step facilitates both the amination at the 6-position and the removal
of the benzoyl protecting groups from the ribose sugar to yield the final product,
trifluoromethyl-tubercidin.[5]

Quantitative Data Summary

The following table summarizes the reported yields for the key steps in the synthesis of
trifluoromethyl-tubercidin analogs.

Step Product Yield Reference

o 6-chloro-7-iodo-7-
lodination ) 100% [5]
deazapurine

3,5-di-O-benzoyl-2'-
deoxy-2'-fluoro-2'-C-
) ) methyl-6-chloro-7-
Trifluoromethylation ] 97% [5]
trifluoromethyl-7-
deazapurine

ribonucleoside

Protected 7-
) ) trifluoromethyl-7-
Trifluoromethylation ] 90-93% [5]
deazapurine

nucleoside derivatives

Derivatives of Trifluoromethyl-tubercidin

The development of derivatives of trifluoromethyl-tubercidin is an active area of research to
improve its pharmacological properties. A notable class of derivatives are the ProTide
monophosphate prodrugs.
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ProTide Monophosphate Prodrugs

ProTide technology is a strategy to deliver nucleoside monophosphates into cells, bypassing
the often inefficient initial phosphorylation step that is required for the activation of nucleoside
analogs. The synthesis of ProTide derivatives of 7-trifluoromethyl-7-deazapurine nucleosides
has been reported.[5][6] These prodrugs are designed to be metabolized intracellularly to
release the active nucleoside monophosphate.

Workflow for ProTide Derivative Synthesis
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Caption: General workflow for the synthesis of ProTide derivatives.

Other Derivatives

Research into 7-deazapurine nucleosides suggests that modifications at various positions of
the nucleobase and the sugar moiety can be explored to generate a diverse library of
trifluoromethyl-tubercidin derivatives.[2][7][8] These include:

e Sugar Modifications: Synthesis of analogs with modified sugars, such as 2'-deoxy, 2',3'-
dideoxy, and 2'-C-methyl substitutions, can influence the compound's target specificity and
pharmacokinetic profile.[7]

o N6-Substitutions: The amino group at the 6-position can be substituted with various alkyl or
aryl groups to modulate the compound's interaction with biological targets.[8]

The synthesis of these derivatives would typically follow a similar pathway to trifluoromethyl-
tubercidin, with the introduction of the desired modifications at the appropriate precursor
stage. The exploration of such derivatives is crucial for the development of next-generation
antiviral agents with improved efficacy and safety profiles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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